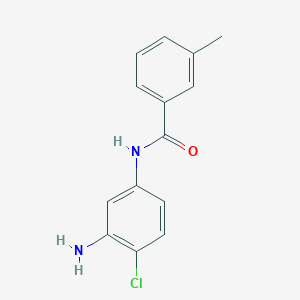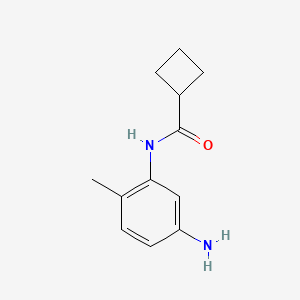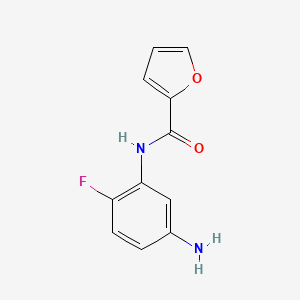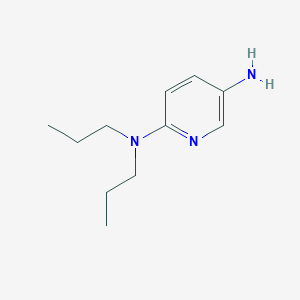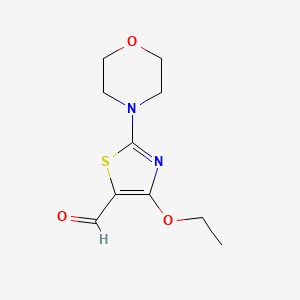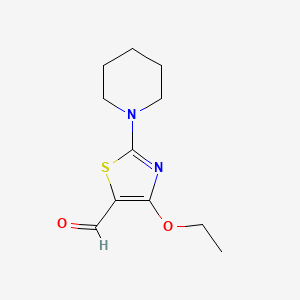
1-(6-Bromopiridin-2-IL)-N-metilmetanamina
Descripción general
Descripción
1-(6-Bromopyridin-2-YL)-N-methylmethanamine, also known as BPMM, is a novel compound with potential applications in the field of synthetic organic chemistry. BPMM is a heterocyclic compound with a pyridine ring and a methyl group attached to the nitrogen atom. It is a colorless, crystalline solid with a melting point of 76°C and a boiling point of 187°C. BPMM has a molar mass of 219.11 g/mol and a density of 1.39 g/mL.
Aplicaciones Científicas De Investigación
Farmacología: Desarrollo de fármacos antifibróticos
En farmacología, este compuesto se ha utilizado en la síntesis de nuevos derivados de pirimidina, que muestran una promesa en la actividad antifibrótica. Estos derivados se han probado contra células estelares hepáticas y han mostrado mejores actividades antifibróticas que algunos fármacos existentes . El potencial para desarrollar nuevos fármacos antifibróticos a partir de este compuesto es significativo, dadas las limitadas opciones de tratamiento disponibles actualmente para las enfermedades fibróticas.
Ciencia de los materiales: Síntesis de materiales avanzados
En ciencia de los materiales, los derivados de este compuesto se utilizan para crear materiales avanzados con estructuras cristalinas específicas. Estos materiales se caracterizan mediante estudios de difracción de rayos X y exhiben interacciones intermoleculares únicas, que son cruciales para el desarrollo de nuevos materiales con propiedades físicas deseadas.
Síntesis química: Bloques de construcción heterocíclicos
Este compuesto sirve como un bloque de construcción en la síntesis química, particularmente en la construcción de compuestos heterocíclicos. Está involucrado en múltiples pasos de síntesis, incluyendo bromación y desmetilación, que son esenciales para introducir grupos funcionales y formar marcos moleculares complejos.
Bioquímica: Propiedades antioxidantes y antibacterianas
En bioquímica, los derivados del compuesto se han analizado por sus propiedades antioxidantes y antibacterianas. Estas propiedades se infieren de su síntesis y estructura molecular, lo que indica aplicaciones potenciales en productos farmacéuticos o como materiales funcionales.
Química analítica: Análisis cromatográfico
En química analítica, el compuesto y sus derivados se pueden utilizar como estándares o reactivos en el análisis cromatográfico para identificar o cuantificar sustancias dentro de una mezcla. Su estabilidad y reactividad los hacen adecuados para su uso en varias técnicas analíticas .
Ciencias ambientales: Degradación de contaminantes
Los derivados del compuesto podrían explorarse para aplicaciones ambientales, como la degradación de contaminantes. Su reactividad con varios contaminantes ambientales podría conducir al desarrollo de métodos más eficientes para limpiar sustancias peligrosas .
Agricultura: Síntesis de pesticidas y herbicidas
En agricultura, se están realizando investigaciones para utilizar este compuesto en la síntesis de pesticidas y herbicidas. Su reactividad con otras sustancias químicas puede conducir a la creación de compuestos que son efectivos para controlar plagas y malezas, contribuyendo a una mayor productividad agrícola .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-(6-Bromopyridin-2-YL)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with deubiquitinating enzymes (DUBs) such as USP9x, USP5, USP14, and UCH37 . These interactions lead to the accumulation of polyubiquitinated proteins, which can influence various cellular processes. The nature of these interactions often involves inhibition of enzyme activity, which can have downstream effects on cellular functions.
Cellular Effects
1-(6-Bromopyridin-2-YL)-N-methylmethanamine has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce STAT activation stimulated by cytokines through the down-regulation of upstream JAK kinases . This modulation of signaling pathways can lead to changes in gene expression and alterations in cellular metabolism, impacting cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of 1-(6-Bromopyridin-2-YL)-N-methylmethanamine involves its binding interactions with biomolecules and its role in enzyme inhibition. It directly inhibits the activity of deubiquitinating enzymes, leading to the rapid accumulation of polyubiquitinated proteins . This accumulation can trigger the formation of aggresomes and induce apoptosis in tumor cells. Additionally, the compound’s ability to modulate gene expression through the inhibition of JAK-STAT signaling pathways further elucidates its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-Bromopyridin-2-YL)-N-methylmethanamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept in a dark place and at low temperatures . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 1-(6-Bromopyridin-2-YL)-N-methylmethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor cell proliferation and induction of apoptosis . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-(6-Bromopyridin-2-YL)-N-methylmethanamine is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interactions with deubiquitinating enzymes suggest its role in the ubiquitin-proteasome pathway . This pathway is critical for protein degradation and regulation of various cellular processes. The compound’s impact on metabolic flux and metabolite levels can provide insights into its broader metabolic effects.
Transport and Distribution
The transport and distribution of 1-(6-Bromopyridin-2-YL)-N-methylmethanamine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to permeate cell membranes and accumulate in specific cellular compartments is essential for its biological activity . Understanding its transport and distribution can help elucidate its mechanisms of action and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-(6-Bromopyridin-2-YL)-N-methylmethanamine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
1-(6-bromopyridin-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUZAQVJXNKSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594690 | |
| Record name | 1-(6-Bromopyridin-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
675109-37-2 | |
| Record name | 6-Bromo-N-methyl-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675109-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Bromopyridin-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






